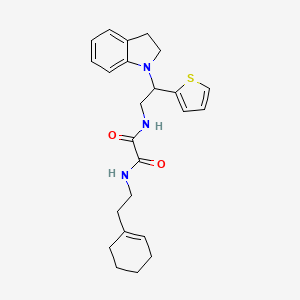![molecular formula C15H18N6O2 B2690781 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320220-98-0](/img/structure/B2690781.png)
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The adducts of rhodium(II) tetraacetate with nitrogenous organic ligands, including azabicyclooctane derivatives, have been explored for their structural and NMR spectroscopic characteristics. These studies contribute to our understanding of the complex interactions between metal ions and organic ligands, highlighting the potential application in catalysis and material science (Jaźwiński & Kamieński, 2007).
Medicinal Chemistry and Drug Design
- Research on quinolone and naphthyridine antibacterial agents has involved the exploration of bicyclic analogs, including 3-amino-8-azabicyclo[3.2.1]octanes. These studies demonstrate the application of bicyclic structures in developing potent antibacterial agents against a range of Gram-negative and Gram-positive organisms, indicating the structural versatility and potential therapeutic value of such compounds (Kiely et al., 1991).
Organic Synthesis and Chemical Reactions
- The semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams has been investigated, producing the 6-azabicyclo[3.2.1]octane ring system. This work highlights the synthetic utility of bicyclic structures in accessing biologically relevant molecules, showcasing the importance of such scaffolds in organic synthesis and drug development (Grainger et al., 2012).
Molecular Electronics and Luminescent Materials
- Studies on ReI(CO)3Cl complexes with pyridyltriazine, pyrazinyltriazine, and triazolopyridine chelation reveal interesting photophysical properties, such as moderate visible absorption and fluorescence. These findings suggest the potential application of such heterocyclic and bicyclic structures in the development of luminescent materials and molecular electronics (Das & Panda, 2006).
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets due to their ability to form hydrogen bonds . The exact target would depend on the specific structure of the compound and could range from enzymes to receptors.
Mode of action
The interaction of the compound with its target could involve the formation of hydrogen bonds, as suggested by the presence of the 1,2,4-triazole moiety . This could result in the modulation of the target’s activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the presence of the 1,2,4-triazole moiety could potentially enhance the compound’s solubility, thereby affecting its absorption and distribution .
Propiedades
IUPAC Name |
2-methyl-6-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-19-14(22)5-4-13(18-19)15(23)21-10-2-3-11(21)7-12(6-10)20-9-16-8-17-20/h4-5,8-12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVQVVKFDTZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690699.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)


![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)
![2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2690716.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)
